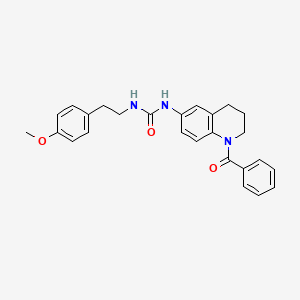

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c1-32-23-12-9-19(10-13-23)15-16-27-26(31)28-22-11-14-24-21(18-22)8-5-17-29(24)25(30)20-6-3-2-4-7-20/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFAPVCAYFNGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C22H26N2O3

- Molecular Weight : 366.46 g/mol

- Structure : The compound features a tetrahydroquinoline core with a benzoyl group and a methoxyphenethyl moiety.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial , antitumor , and anti-inflammatory agent . Below are detailed findings from several key studies.

Antimicrobial Activity

A study assessed the fungicidal properties of related benzoyl-tetrahydroquinoline derivatives. The results indicated that certain structural modifications significantly enhanced antifungal activity against pathogens such as Valsa mali and Sclerotinia sclerotiorum. Notably, compounds with similar structures exhibited EC50 values lower than commercial fungicides like flutolanil, suggesting promising antifungal potential .

| Compound | Pathogen | EC50 (mg/L) |

|---|---|---|

| 5n | Valsa mali | 3.44 |

| 5n | Sclerotinia sclerotiorum | 2.63 |

| Flutolanil | Sclerotinia sclerotiorum | >29.52 |

Antitumor Activity

The compound's antitumor effects were explored through in vitro assays on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with mechanisms involving the induction of apoptosis and cell cycle arrest at the G2/M phase. A comparative study showed that the compound's efficacy was superior to some standard chemotherapeutic agents .

Anti-inflammatory Effects

Research has indicated that tetrahydroquinoline derivatives can modulate inflammatory pathways. Specifically, the compound inhibited the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Case Studies

- Fungicidal Activity Study : A series of N-substituted benzoyl-1,2,3,4-tetrahydroquinolines were synthesized and tested for their antifungal properties. The study revealed that modifications to the benzoyl group significantly influenced activity levels, leading to the identification of potent fungicides .

- Antitumor Mechanism Investigation : In a study involving human cancer cell lines, the compound demonstrated dose-dependent inhibition of cell growth, attributed to its ability to activate apoptotic pathways and inhibit cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related analogs are critical for understanding its physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s 4-methoxyphenethyl group balances lipophilicity and solubility compared to the naphthalenylmethyl group in , which increases hydrophobicity. Benzoyl vs.

Biological Relevance :

- The 4-methoxyphenethyl moiety is shared with SKF-96365, a TRPC channel inhibitor, suggesting a possible role in ion channel modulation .

- Urea derivatives like A-425619 demonstrate that small changes in substituents (e.g., trifluoromethyl vs. methoxy) significantly alter target specificity (TRPV1 vs. TRPC) .

Synthetic Flexibility: The tetrahydroquinoline scaffold allows diverse substitution patterns (e.g., benzoyl, benzyl), enabling tailored interactions with biological targets .

Research Findings and Implications

- 4-Methoxyphenethyl Group : Enhances membrane permeability and target engagement in ion channel modulators .

- Urea Linkage : Provides hydrogen-bonding capacity, critical for interactions with enzymes or receptors .

- Benzoyl vs. Benzyl: Benzoyl’s electron-withdrawing nature may stabilize the tetrahydroquinoline ring, influencing conformation and binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.